molecular formula C13H10F2S B2480749 2,3-Difluoro-4'-methylsulfanylbiphenyl CAS No. 157248-20-9

2,3-Difluoro-4'-methylsulfanylbiphenyl

Cat. No.: B2480749
CAS No.: 157248-20-9
M. Wt: 236.28
InChI Key: ZQZPPHHBLZLAGC-UHFFFAOYSA-N
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Description

2,3-Difluoro-4’-methylsulfanylbiphenyl is an organic compound with the molecular formula C13H10F2S It is a fluorinated biphenyl derivative, characterized by the presence of two fluorine atoms and a methylsulfanyl group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4’-methylsulfanylbiphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of 2,3-Difluoro-4’-methylsulfanylbiphenyl follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4’-methylsulfanylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Difluoro-4’-methylsulfanylbiphenyl has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-4’-methylsulfanylbiphenyl is unique due to the combination of fluorine atoms and a methylsulfanyl group, which imparts distinct chemical and physical properties.

Biological Activity

Introduction

2,3-Difluoro-4'-methylsulfanylbiphenyl is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • CAS Number : 157248-20-9
  • Molecular Formula : C13H10F2S
  • Molecular Weight : 252.29 g/mol

This compound features two fluorine atoms and a methylsulfanyl group attached to a biphenyl framework, which may influence its biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes may include:

  • Fluorination : Introducing fluorine atoms using reagents like N-fluorobenzenesulfonimide (NFSI).
  • Methylsulfanylation : Employing methyl sulfide in the presence of a suitable catalyst to introduce the methylsulfanyl group.
  • Purification : Techniques such as chromatography are utilized to isolate the desired product with high purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various biphenyl derivatives, including this compound. For instance:

  • Mechanism of Action : Research indicates that biphenyl derivatives can inhibit tubulin polymerization, leading to apoptosis in cancer cells. This action is often mediated through interactions with the colchicine-binding site on tubulin .
  • Case Study : In vitro studies demonstrated significant antiproliferative effects against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating potent activity at nanomolar concentrations .

Antibacterial Activity

The compound also exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria:

  • Minimum Inhibitory Concentration (MIC) : Studies report that related compounds show MIC values as low as 8 μg/mL against Staphylococcus aureus and Enterococcus faecalis, suggesting potential for therapeutic applications in treating bacterial infections .

Toxicity Profile

Understanding the toxicity profile is crucial for evaluating the safety of this compound:

  • Selectivity : Compounds within this class have shown selective cytotoxicity towards cancer cells while sparing non-cancerous cells, which is a desirable characteristic in drug development .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)0.075 µM
AntibacterialStaphylococcus aureus8 μg/mL
AntibacterialEnterococcus faecalis8 μg/mL

Properties

IUPAC Name

1,2-difluoro-3-(4-methylsulfanylphenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2S/c1-16-10-7-5-9(6-8-10)11-3-2-4-12(14)13(11)15/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZPPHHBLZLAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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